3-Cloro-4-(trifluorometoxi)benzonitrilo

Descripción general

Descripción

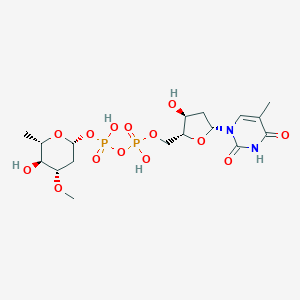

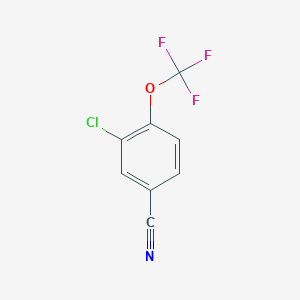

3-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a significant intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and chemical synthesis fields . The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Aplicaciones Científicas De Investigación

3-Chloro-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Pharmaceuticals: It is used in the synthesis of antibiotics, anti-cancer drugs, and anti-gout drugs.

Pesticides: The compound serves as an intermediate in the production of various pesticides.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .

Métodos De Preparación

3-Chloro-4-(trifluoromethoxy)benzonitrile is generally prepared through a multi-step synthetic route:

Reaction of p-phenol with thionyl chloride: This step generates p-phenol sulfoxide.

Reaction of p-phenol sulfoxide with trifluoroformic acid: This step produces 3-chloro-4-(trifluoromethoxy)benzonitrile.

Análisis De Reacciones Químicas

3-Chloro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

3-Chloro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzonitrile: This compound is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reactions.

3-(Trifluoromethyl)benzonitrile:

The uniqueness of 3-Chloro-4-(trifluoromethoxy)benzonitrile lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)